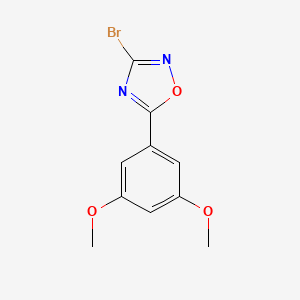

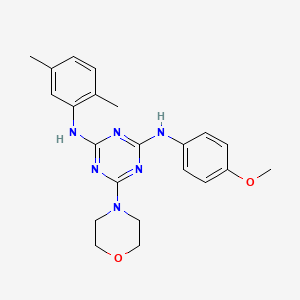

3-溴-5-(3,5-二甲氧基苯基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxadiazole derivatives has been explored in various studies. One such derivative, 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole, was prepared and tested for its affinity for dopamine D(2) and D(3) receptors. Although not directly synthesizing 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, this research provides insight into the synthetic routes that could be adapted for related compounds. The study found that the incorporation of an oxadiazole moiety resulted in a loss of affinity for dopamine receptor subtype binding sites, suggesting that the oxadiazole ring plays a significant role in receptor binding .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can significantly influence their biological activity. For instance, the compound 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone was analyzed, and it was found that the 1,3,4-oxadiazole ring forms distinct dihedral angles with the benzene and triazole rings. This suggests that the spatial arrangement of the oxadiazole ring and its substituents could be crucial for the compound's properties and interactions .

Chemical Reactions Analysis

The reactivity of 3-bromo-5-phenyl-1,2,4-oxadiazole under certain conditions has been studied, providing insights into potential reactions that 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole might undergo. When heated with sodium azide in anhydrous dimethylformamide, 3-bromo-5-phenyl-1,2,4-oxadiazole underwent a deoxygenative coupling reaction, leading to the formation of 3-dimethylamino and 3-dimethylaminomethyleneamino derivatives . This indicates that the oxadiazole ring can participate in novel reaction pathways under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their structure. The unexpected formation of 3-aryl-5-arylamino-1,2,4-oxadiazoles was observed when arylamidoximes reacted with ethoxycarbonylmethylene(triphenyl)phosphorane, suggesting that these compounds can be formed through thermal reactions involving aryl migration. The X-ray crystal structure of a related compound confirmed the structure of these oxadiazoles . This information is valuable for understanding the behavior of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole under similar conditions.

科学研究应用

化学反应和合成

3-溴-5-(3,5-二甲氧基苯基)-1,2,4-恶二唑参与复杂的化学反应。例如,Choi 等人(1982 年)研究了 3-叠氮化-5-苯基-1,2,4-恶二唑与二甲基甲酰胺的反应,该反应通过脱氧偶联过程形成新的化合物 (Choi、Rees 和 Smith,1982 年)。

抗菌和抗增殖活性

Al-Wahaibi 等人(2021 年)合成了具有抗菌和抗增殖活性的 1,3,4-恶二唑 N-曼尼希碱,突出了恶二唑衍生物的生物医学意义 (Al-Wahaibi 等,2021 年)。

抗癌评价

Polkam 等人(2021 年)设计并合成了新的 1,3,4-恶二唑衍生物,对各种人类癌细胞系具有显着的活性,强调了它们在癌症治疗中的潜力 (Polkam 等,2021 年)。

对多巴胺受体的结合亲和力

Huang 等人(2001 年)合成了 2-(2,3-二甲氧基苯基)-4-(氨甲基)咪唑衍生物,包括恶二唑类似物,以评估它们对多巴胺受体的结合亲和力,表明在神经学研究中的潜在应用 (Huang 等,2001 年)。

抗帕金森氏症剂

Tiwari 和 Kohli(2008 年)制备了 3-(5-溴-2,3-二甲氧基苯基)-[1, 2, 4]恶二唑衍生物并评估了它们的抗帕金森氏症活性,突出了它们的治疗潜力 (Tiwari 和 Kohli,2008 年)。

碱性分析

Trifonov 等人(2005 年)研究了各种 1,2,4-恶二唑的碱性,这对于了解它们的化学行为和潜在应用至关重要 (Trifonov 等,2005 年)。

光化学行为

Buscemi 等人(1988 年)研究了 1,2,4-恶二唑衍生物的光化学行为,这一方面对于光化学和材料科学中的应用至关重要 (Buscemi、Cicero、Vivona 和 Caronna,1988 年)。

属性

IUPAC Name |

3-bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXCPLQOKXJOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(=NO2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B3011407.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)

![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)